

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No.: B3024380

[Get Quote](#)

An In-Depth Technical Guide to (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Properties, Synthesis, and Applications

Introduction

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated building block, has garnered significant attention in medicinal chemistry and drug discovery. Its structure, which incorporates a trifluoromethyl (CF_3) group at a quaternary stereocenter alongside hydroxyl and carboxylic acid functionalities, imparts unique physicochemical properties to molecules.^[1] The strong electron-withdrawing nature of the trifluoromethyl group enhances the compound's acidity compared to its non-fluorinated analogs and can significantly influence the metabolic stability, membrane permeability, and binding affinity of derivative compounds.^{[1][2]} This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties

The distinct properties of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid are a direct result of its unique molecular architecture. The presence of the three fluorine atoms is key, creating a potent inductive effect that modulates the characteristics of the adjacent functional groups.

Property	Value	Source
Molecular Formula	C ₄ H ₅ F ₃ O ₃	[2]
Molecular Weight	158.08 g/mol	[3]
Appearance	White to off-white solid/crystal	[2]
Melting Point	110 °C	[4]
Boiling Point	247.4 °C at 760 mmHg	[1][4]
Density	1.532 g/cm ³	[1]
IUPAC Name	(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid	
SMILES String	C--INVALID-LINK-- (C(O)=O)C(F)(F)F	
InChI Key	CTGJACFEVDCYMC- VKHMYHEASA-N	

Acidity: The electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety compared to non-fluorinated analogs like 2-hydroxyisobutyric acid.[1][2] This enhanced acidity can be advantageous in forming stable salts or in modulating the pKa of drug candidates.

Synthesis Strategies

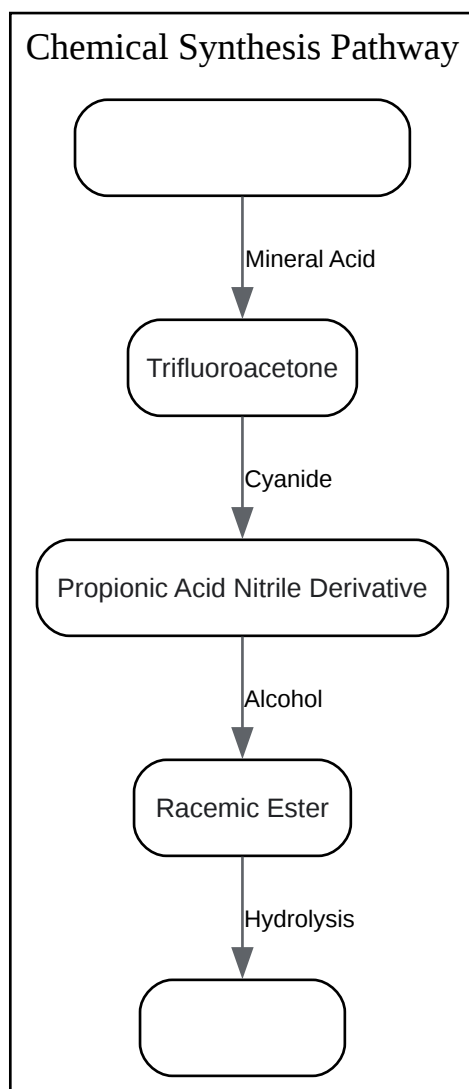
The enantiomerically pure synthesis of (S)-**3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid** is crucial for its application in pharmaceuticals. Both chemical and biocatalytic methods have been developed, each with distinct advantages and drawbacks.

Chemical Synthesis and Chiral Resolution

A common chemical approach involves the synthesis of the racemic acid followed by chiral resolution. One documented method for resolution utilizes a chiral amine, such as (S)-(-)- α -methylbenzylamine, to form diastereomeric salts that can be separated by crystallization. However, this method can be expensive due to the large quantities of the resolving agent required.[5]

Another historical method employed dimethoxystrychnine for the resolution of the racemate, but this approach is also costly and less practical for large-scale synthesis.[6]

The following diagram illustrates a general chemical synthesis pathway starting from a trifluoroacetic acid ester.



[Click to download full resolution via product page](#)

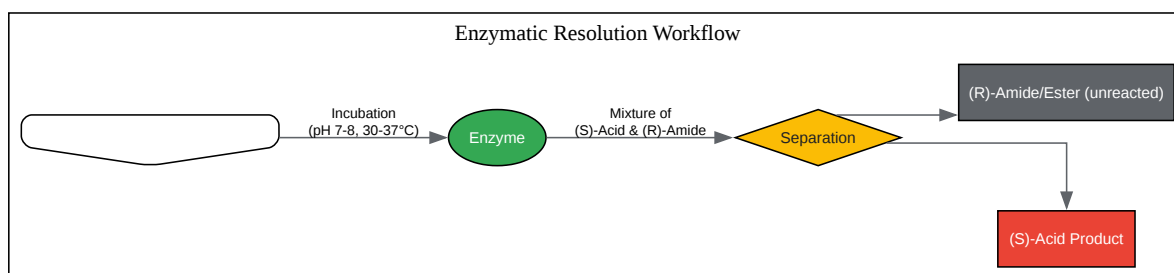
Caption: Generalized chemical synthesis route to the racemic acid.

Biocatalytic Synthesis: Enzymatic Resolution

Biocatalysis offers a highly efficient and stereoselective alternative for producing the (S)-enantiomer.^[1] This method typically involves the kinetic resolution of a racemic precursor, such as (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide or a corresponding ester.

Enzymatic Hydrolysis of Amides: S-stereoselective amidases, for instance from microbial sources like *Arthrobacter* sp. S-2 or *Pseudomonas azotoformans*, can selectively hydrolyze the (S)-amide from a racemic mixture.^[1] This process yields the desired (S)-acid with high enantiomeric excess (>90% ee), leaving the (R)-amide unreacted.^[1] The separation of the resulting acid from the unreacted amide is typically straightforward.

Enzymatic Hydrolysis of Esters: Similarly, esterases or lipases (e.g., from *Candida lipolytica*) can be used to resolve racemic esters of **3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid**. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.^[5] An advantage of this approach is the potential for catalyst recycling, with immobilized enzymes showing retained activity over multiple cycles, thereby reducing production costs.^[1]



[Click to download full resolution via product page](#)

Caption: Workflow for enantioselective synthesis via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

This protocol describes a representative method for producing (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid using an S-stereoselective amidase.

Objective: To produce (S)-**3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid** with high enantiomeric excess.

Materials:

- (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
- Immobilized S-selective amidase (e.g., from *Arthrobacter* sp.)
- Phosphate buffer (0.1 M, pH 7.5)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Deionized water

Procedure:

- Reaction Setup: Prepare a solution of the racemic amide in the phosphate buffer at a suitable concentration (e.g., 50-100 g/L) in a temperature-controlled reaction vessel.
 - Causality: The buffer maintains the optimal pH for enzyme activity (typically pH 7-8), preventing denaturation and ensuring a high reaction rate.[\[1\]](#)
- Enzyme Addition: Add the immobilized amidase to the solution. The enzyme loading should be optimized based on its specific activity.
- Incubation: Stir the mixture at a constant temperature, typically between 30-37°C.[\[1\]](#) Monitor the reaction progress by taking aliquots and analyzing them using HPLC to determine the conversion of the (S)-amide.
 - Causality: This temperature range represents the optimal functional temperature for many microbial amidases, balancing reaction kinetics with enzyme stability.

- **Reaction Termination:** Once approximately 50% conversion is reached (indicating complete conversion of the (S)-enantiomer), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
- **Product Isolation:** a. Acidify the reaction mixture to a pH of ~2 using 1 M HCl. This converts the carboxylate salt of the product into the free carboxylic acid. b. Extract the aqueous solution multiple times with ethyl acetate. The (S)-acid will preferentially partition into the organic layer, while the more polar (R)-amide remains primarily in the aqueous phase. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure to yield the crude (S)-acid.
- **Purification and Analysis:** a. The crude product can be further purified by recrystallization if necessary. b. Confirm the chemical identity and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry. c. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or capillary electrophoresis.^[1]

Applications in Drug Development

(S)-**3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid** is a valuable intermediate for synthesizing therapeutic amides and other complex molecules.^{[5][6]} The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to:

- **Enhance Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.
- **Increase Lipophilicity:** The CF_3 group can increase the molecule's ability to cross cell membranes.^[1]
- **Modulate Binding Affinity:** The group's electronic properties can alter interactions with biological targets, potentially leading to increased potency or selectivity.^[1]

Safety and Handling

(S)-**3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid** is classified as a corrosive substance. It can cause severe skin burns and eye damage and may be corrosive to metals.^{[3][7]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. [8]
- Storage: Store in a cool, dry place in a tightly sealed, corrosive-resistant container.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]
- Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[7]

Conclusion

(S)-**3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid** is a key chiral building block with enabling properties for modern drug discovery. Its unique combination of a trifluoromethyl group and a hydroxy acid function provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. While chemical synthesis routes exist, biocatalytic methods, particularly enzymatic resolution, offer a superior path to high enantiomeric purity, aligning with the stringent demands of pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]
2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic ... [cymitquimica.com]
3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid, CAS No. 44864-47-3 - iChemical [ichemical.com]
- 5. DE19725802A1 - Preparation of 3,3,3-trifluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 6. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024380#s-3-3-3-trifluoro-2-hydroxy-2-methylpropanoic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com